Triaziflam

Description

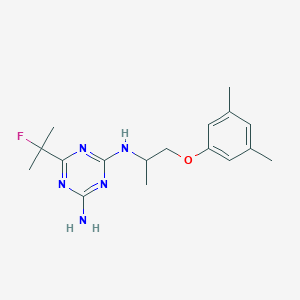

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-N-[1-(3,5-dimethylphenoxy)propan-2-yl]-6-(2-fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN5O/c1-10-6-11(2)8-13(7-10)24-9-12(3)20-16-22-14(17(4,5)18)21-15(19)23-16/h6-8,12H,9H2,1-5H3,(H3,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFUITYPUYMIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(C)NC2=NC(=NC(=N2)N)C(C)(C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057956 | |

| Record name | Triaziflam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131475-57-5 | |

| Record name | Triaziflam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131475-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triaziflam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131475575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triaziflam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine-2,4-diamine, N2-[2-(3,5-dimethylphenoxy)-1-methylethyl]-6-(1-fluoro-1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZIFLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YLQ9Y83PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action and Cellular Targets

Triaziflam is a synthetically derived triazine herbicide. herts.ac.uk Its herbicidal activity stems from its ability to interfere with fundamental cellular processes essential for plant growth and development. The Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) classify this compound within Group 29 (formerly Group L), which is designated for inhibitors of cellulose (B213188) biosynthesis. herts.ac.ukwiley-vch.deufl.edu

The primary modes of action for this compound involve the inhibition of electron transport in photosystem II (PSII) and the disruption of cellulose biosynthesis. herts.ac.uknbs-bio.comchemodex.combiomol.com Photosystem II is a critical protein complex in the thylakoid membranes of chloroplasts that performs the light-dependent reactions of photosynthesis. By inhibiting electron transport within this system, this compound disrupts the plant's ability to produce energy through photosynthesis. nih.govagropages.com Simultaneously, its role as a cellulose biosynthesis inhibitor (CBI) means it interferes with the production of cellulose, the primary structural component of plant cell walls. fujifilm.comnih.gov This disruption compromises the integrity and expansion of the cell wall, leading to aberrant growth and, ultimately, plant death. nih.gov

Primary Molecular Targets of this compound

| Target Process | Cellular Location | Effect of Inhibition |

|---|---|---|

| Photosystem II (PSII) Electron Transport | Thylakoid Membrane of Chloroplasts | Blocks photosynthetic energy production. |

| Cellulose Biosynthesis | Plasma Membrane (Cellulose Synthase Complex) | Prevents proper cell wall formation, leading to compromised cell structure and abnormal growth. |

| Microtubule Formation | Cytoplasm | Disrupts cell division (mitosis) and cell expansion. |

Multi Target Action Hypothesis and Associated Molecular Pathways

Research indicates that Triaziflam does not rely on a single mode of action but rather affects multiple target sites within the plant, a characteristic that may delay the development of weed resistance. nih.govgoogle.com This multi-target action is notably enantioselective, meaning the two stereoisomers (enantiomers) of the this compound molecule, designated as (R)-Triaziflam and (S)-Triaziflam, have different biological activities and primary targets. nih.govagropages.com

Studies investigating the enantiomers revealed distinct and preferential activities:

The (S)-enantiomer is primarily responsible for inhibiting photosystem II electron transport (PET). Its efficacy in this role and in inhibiting the growth of photoautotrophic algae is comparable to that of the well-known triazine herbicide, Atrazine (B1667683). nih.govagropages.com

The (R)-enantiomer is a significantly more potent inhibitor of plant cell growth, particularly in the dark. nih.gov It is up to 100 times more effective at inhibiting the growth of certain plant cell suspensions than its (S) counterpart. nih.govagropages.com The potent activity of the (R)-enantiomer is linked to its ability to disrupt mitosis and inhibit cellulose (B213188) biosynthesis. nih.gov

The molecular pathway affected by (R)-Triaziflam involves the disruption of the microtubule cytoskeleton. Microscopic studies show that it blocks cell division in the root tips of plants like maize. nih.govagropages.com Specifically, chromosomes are arrested in the prometaphase stage of mitosis and cannot progress further. nih.gov This is accompanied by a loss of the spindle and phragmoplast microtubule arrays, which are essential for chromosome segregation and cell plate formation, respectively. nih.gov The disruption of cortical microtubules also occurs, leading to disorganized (isodiametric) cell growth and the characteristic swelling of root tips into a club shape. nih.gov Furthermore, a decline in cellulose deposition in the cell walls is observed after treatment with the (R)-enantiomer. nih.govagropages.com

Enantioselective Actions of this compound Isomers

| Feature | (R)-Triaziflam | (S)-Triaziflam |

|---|---|---|

| Primary Target | Mitotic microtubule formation, Cellulose Biosynthesis | Photosystem II Electron Transport (PET) |

| Potency | High (up to 100x more potent in cell growth inhibition than the S-form) nih.govagropages.com | Lower; efficacy in PET inhibition is similar to Atrazine. nih.govagropages.com |

| Key Effects | Blocks cell division at prometaphase, disrupts microtubule arrays, causes root tip swelling, inhibits shoot and root elongation. nih.gov | Inhibits photosynthesis and growth of algae. nih.govagropages.com |

Interactions with Plant Growth Regulation Systems E.g., Auxin Pathways

Pathways of Uptake and Distribution within Plant Tissues

Herbicides like this compound can enter plants through roots or foliage, and their distribution within the plant depends on their chemical properties and the plant's vascular system. usda.govnih.gov

Root Absorption and Xylem-Mediated Systemic Transport

Root absorption is a primary route of entry for soil-applied herbicides such as this compound. ucanr.eduunl.edu Herbicides generally enter roots through similar mechanisms as plant nutrients, including both active and passive uptake. ucanr.edu Root hairs significantly increase the surface area for absorption. bbc.co.uksavemyexams.comsavemyexams.com Lipophilic herbicides are readily absorbed by roots, which are essentially lipophilic. unl.edu The log Kow value of a herbicide can be a good predictor of its root absorption and subsequent transport in the xylem. unl.edunih.govnih.gov Absorption is thought to occur predominantly in the area a few millimeters behind the root tip, where water and nutrient absorption is highest and the Casparian strip is less developed. unl.edulibretexts.org Once absorbed by the roots, xenobiotics can move across the root cortex via the apoplast and symplast pathways before entering the xylem vessels. savemyexams.comsavemyexams.com The apoplast pathway involves movement through cell walls and intercellular spaces, while the symplast pathway involves movement through the cytoplasm and plasmodesmata. savemyexams.comsavemyexams.com Upon reaching the endodermis, movement through the apoplast is blocked by the Casparian strip, forcing substances into the symplast for filtration before entering the vascular cylinder. savemyexams.comlibretexts.org Substances in the xylem are then transported upwards (acropetally) with the transpiration stream to the shoot and leaves. nih.govlibretexts.orgljmu.ac.uk

Foliar Uptake and Phloem-Mediated Distribution

Foliar uptake involves the absorption of herbicides through the plant's leaves. usda.govucanr.edu This process is often restricted by the leaf cuticle, a waxy barrier on the leaf surface. ucanr.eduljmu.ac.uk The rate of foliar uptake can be influenced by factors such as the amount of compound applied, the area of application, and environmental conditions like temperature. ljmu.ac.uk Once absorbed by the foliage, herbicides can be transported within the plant. While xylem transport is primarily acropetal, phloem transport allows for movement both upwards and downwards (basipetally) from areas of photosynthate production (sources) to areas of growth or storage (sinks), such as roots and growing points. nih.govucanr.eduunl.edu Herbicides that are mobile in the phloem are considered true systemic herbicides by many weed scientists and are particularly effective for controlling perennial weeds where translocation to roots or underground storage organs is necessary. nih.govucanr.edu Phloem mobility is often associated with weak acids. nih.gov

Biotransformation Processes and Metabolite Identification

Plants possess various enzymatic systems to metabolize foreign compounds, including herbicides. ucanr.edunih.gov This biotransformation typically involves multiple phases aimed at detoxifying the compound and facilitating its compartmentalization or conjugation. ucanr.edunih.goveuropa.euunl.edu

Hydrolysis, Oxidation, and Reduction Pathways

Phase I metabolism of herbicides in plants often involves reactions such as hydrolysis, oxidation, and reduction. ucanr.edunih.goveuropa.euunl.edulsuagcenter.comlibretexts.org These reactions typically introduce or expose polar groups on the herbicide molecule, making it more reactive for subsequent conjugation. ucanr.edulibretexts.org Hydrolysis involves the splitting of a molecule through the addition of water. ucanr.edulsuagcenter.comlibretexts.org Oxidation can involve the addition of oxygen or the removal of electrons or hydrogen atoms. ucanr.edulsuagcenter.comlibretexts.org Reduction is the opposite process, where the proportion of hydrogen or base-forming elements increases, or the molecule gains electrons. ucanr.edulibretexts.org These Phase I reactions can sometimes lead to the formation of metabolites that are more or less phytotoxic than the parent compound. ucanr.edulsuagcenter.com

Conjugation Reactions and Formation of Bound Residues

Phase II metabolism involves the conjugation of the herbicide or its Phase I metabolites with endogenous plant substances, such as sugars (e.g., glucose), amino acids, or glutathione. ucanr.edunih.goveuropa.euunl.edulsuagcenter.com These conjugation reactions typically result in more water-soluble and less phytotoxic compounds that are often less mobile within the plant. ucanr.edueuropa.eu Common conjugates in plants include O-glucosides, glucose esters, N-glucosides, and S-glucosides. europa.eu

Following conjugation, a third phase (Phase III) has been suggested for plants, where these conjugated metabolites are often compartmentalized within the plant, such as in the cell vacuole, or incorporated into insoluble plant components, forming bound residues. ucanr.edueuropa.euunl.edugoogleapis.comiupac.org This immobilization limits the bioavailability of the herbicide and its metabolites. ucanr.edueuropa.eu Bound residues involve the covalent binding of the herbicide or its metabolites to insoluble plant macromolecules like lignin (B12514952) or polysaccharides. europa.euiupac.orgnih.gov

While specific details on this compound metabolites in plants are not extensively provided in the search results, general principles of herbicide metabolism in plants, particularly triazines like atrazine (B1667683), involve N-dealkylation and hydrolysis, followed by conjugation and formation of bound residues. nih.govepa.gov

Advanced Methodologies for Plant Metabolism Studies (e.g., Radiotracer Techniques)

Advanced methodologies, particularly radiotracer techniques, play a crucial role in elucidating the metabolism and translocation dynamics of chemical compounds like this compound in plant systems. These techniques offer significant advantages, including enhanced sensitivity and the ability to provide a stepwise description of a compound's movement within a metabolic system. awsjournal.orgresearchgate.net The use of radioisotopes allows for the precise localization and detection of pesticides within plant tissues. awsjournal.orgresearchgate.net

Radiolabeled materials are routinely employed in pesticide research, with the use of 14C isotope-labeled compounds being a common approach. nih.govscielo.br This involves synthesizing the pesticide molecule with a radioactive carbon atom at a specific position. selcia.com The position of the radiolabel is important and should ideally be placed in a stable part of the molecule, such as a ring system, to ensure that potentially toxicologically significant moieties can be tracked. selcia.com For molecules with multiple ring systems, labeling each ring separately and using them in distinct experiments can be beneficial. selcia.com While tritium (B154650) (3H) has also been used, 14C is generally preferred in pesticide studies due to the potential for hydrogen-tritium exchange with endogenous compounds, which can complicate data interpretation. selcia.com

Studies utilizing radiolabeled herbicides, including those investigating absorption, translocation, and metabolic degradation in plants, have been widely conducted since the 1950s. scielo.brresearchgate.net These studies are essential for understanding how plants interact with herbicides, including the processes of uptake, movement within the plant, and biochemical transformation. researchgate.netusda.gov

The general procedure for using radiotracer techniques in plant metabolism and translocation studies often involves applying the radiolabeled compound to the plant, either to the leaves or the roots, depending on the intended uptake route. researchgate.netscielo.brusda.gov Following application, plants are harvested at predetermined time points. usda.gov Non-absorbed radioactivity is typically removed by washing. usda.gov The plant is then sectioned into different parts, such as treated leaf, shoot above treated leaf, shoot below treated leaf, and roots. usda.gov

Several analytical techniques are used in conjunction with radiotracer studies to analyze the parent compound and its metabolites in plant extracts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and analyzing non-volatile compounds, and it is frequently employed in studies with radiolabeled herbicides. researchgate.netscielo.br Thin Layer Chromatography (TLC) is another technique that can be used for environmental and metabolic degradation studies of herbicides in plants. scielo.br Gas Chromatography (GC) is indicated for volatile molecules. researchgate.net These chromatographic techniques are often coupled with radioactive detectors and/or mass spectrometry (MS) for identification and quantification of the parent compound and its metabolites. nih.govnih.govnih.gov Liquid scintillation counting is used to quantify radioactivity in plant and soil samples. awsjournal.orgresearchgate.net Autoradiography is a technique that allows for the visualization of the distribution of the radioactive substance within the plant tissues by exposing the dried plant sample to X-ray film. researchgate.netusda.govtutorchase.com

The inherently quantitative nature of radioactivity is particularly valuable for establishing the initial toxicokinetic patterns of the parent compound and potential metabolites, especially when the structures of metabolites are unknown. nih.gov This is because the quantitative response is directly related to the amount of radioactive substance present, unlike some non-radioactive methods where the signal can vary depending on the compound's chemical properties. nih.gov

While specific detailed research findings and data tables solely focused on this compound using radiotracer techniques in plants were not extensively found in the immediate search results, the methodologies described are broadly applicable to studying the metabolism and translocation of various herbicides, including triazines like this compound. Studies on other triazine herbicides and pesticides have successfully employed these techniques to understand uptake, translocation patterns, and metabolic transformations in plants. researchgate.netnih.govsci-hub.seresearchgate.netepa.gov For instance, radiolabeled studies have been used to investigate the absorption and translocation of other herbicides in various plant species, providing insights into resistance mechanisms involving altered movement or metabolism of the herbicide within the plant. researchgate.netresearchgate.net

The application of radiotracers, such as 14C-labeled compounds, allows researchers to track the movement of the herbicide and its transformation products within the plant over time, providing crucial data on translocation pathways and the rate of metabolism. scielo.brusda.govtutorchase.comnih.gov By analyzing the distribution of radioactivity in different plant parts and identifying the chemical nature of the radioactive substances, researchers can determine the extent of uptake, whether the compound is primarily translocated in the xylem or phloem, and the metabolic fate of the parent compound. usda.gov

Advanced imaging techniques, such as positron emission tomography (PET), are also being explored in plant research to provide real-time, dynamic information on the transport and distribution of radiolabeled compounds with higher spatial resolution. nih.govresearchgate.net While these techniques are still developing for plant applications, they hold promise for providing more detailed insights into the in planta dynamics of compounds like this compound. nih.gov

Environmental Fate and Degradation Pathways

Abiotic Degradation Processes

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. For triazine herbicides, the primary abiotic pathways are photodegradation (photolysis) and hydrolysis. csu.edu.au

Photodegradation, or the breakdown of molecules by light, is a significant degradation pathway for triazine herbicides present in aqueous environments or on soil surfaces. usda.govresearchgate.net

While specific photoproducts for Triaziflam are not identified in the available research, the degradation mechanisms for other triazine herbicides provide insight into potential pathways. The most significant processes during the photodegradation of triazines are the partial or complete loss of side-chains (dealkylation) and the substitution of side-chains with a hydroxyl group (hydroxylation). researchgate.net

For chlorotriazines like atrazine (B1667683) and simazine (B1681756), a primary pathway involves dechlorination followed by hydroxylation. csbsju.edu For other triazines, the cleavage of different side groups from the triazine ring is observed. csbsju.edu These reactions can occur in parallel, leading to a variety of metabolites with mixed side-chains. researchgate.net Ultimately, the progressive loss of all side-chains can lead to the formation of cyanuric acid and 2-amino-4,6-dihydroxy-1,3,5-s-triazine. researchgate.net The detection of dimer products during the degradation of some triazines suggests that radical processes are also involved. researchgate.net These complex and interconnected pathways highlight the intricacy of the photochemical process. csbsju.edu

The rate of photodecomposition is heavily influenced by environmental conditions. The presence of UV radiation (specifically wavelengths > 290 nm) is the primary driver of the process. csbsju.edu For many triazine herbicides in aqueous solutions, the rate of photodegradation follows first-order or pseudo-first-order kinetics. csbsju.edunih.gov This means the rate of reaction is proportional to the concentration of the herbicide.

Environmental parameters such as sunlight irradiance, water depth, and the presence of dissolved organic carbon can significantly affect the kinetics of photoinduced transformations. mdpi.com For example, a synergistic effect on the degradation rate has been observed when UV radiation is combined with hydrogen peroxide. csbsju.edu Increasing the energy of the radiation can also increase the degradation rate and favor the formation of less hazardous, nature-identical metabolites. researchgate.net

Table 1: General Abiotic Degradation Pathways for Triazine Herbicides This table summarizes general pathways for the triazine class, as specific data for this compound is limited.

| Process | Primary Mechanism | Common Resulting Products/Changes | Influencing Factors |

|---|---|---|---|

| Photodegradation | Dealkylation | Partial or complete loss of side-chains from the triazine ring. researchgate.net | UV radiation intensity, presence of photosensitizers. csbsju.edu |

| Photodegradation | Hydroxylation | Substitution of a side-chain (e.g., a chlorine atom) with a hydroxyl group. researchgate.netcsbsju.edu | Water chemistry, pH. mdpi.com |

| Hydrolysis | Nucleophilic substitution | Generally slow at neutral pH; substitution of atoms like chlorine with hydroxyl groups. researchgate.net | pH (faster under acidic or alkaline conditions), temperature. researchgate.net |

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many triazine herbicides, this process is relatively slow, particularly at a neutral pH. researchgate.net Studies on compounds like atrazine and simazine have shown that dark reactions, including hydrolysis, are often negligible compared to photochemical decomposition over short experimental periods. csbsju.edu However, hydrolysis can become more significant under acidic or alkaline conditions. researchgate.net

Photodegradation Kinetics and Identification of Photoproducts

Biotic Degradation Processes

Enhanced Microbial Biodegradation Phenomena

Enhanced biodegradation, also known as accelerated degradation, is a phenomenon where the repeated application of a pesticide leads to a more rapid breakdown in subsequent applications. This is attributed to the adaptation of the soil microbial community, which develops a greater capacity to degrade the compound. This can be achieved through two main strategies:

Bioaugmentation: This involves the introduction of specific microbial strains or consortia with known degradative capabilities into the contaminated environment. For s-triazine herbicides, studies have shown that inoculating soil with atrazine-degrading bacteria can significantly increase the rate of its removal. nih.gov

Biostimulation: This strategy focuses on stimulating the growth and activity of the indigenous degrading microbial population by adding nutrients or other growth-limiting substances. For instance, the addition of a carbon source can sometimes enhance the co-metabolism of triazine herbicides. researchgate.net

While there is no specific research on enhanced biodegradation of this compound, the principles observed with other triazine herbicides suggest that such phenomena are likely to occur in soils repeatedly treated with this compound.

Environmental Transport and Distribution Mechanisms

The movement and distribution of this compound in the environment are critical for assessing its potential impact on non-target areas, particularly groundwater.

The leaching potential of a pesticide is its tendency to move through the soil profile and reach groundwater. This is influenced by the pesticide's chemical properties (such as water solubility and soil sorption coefficient) and environmental factors (such as soil type, rainfall, and irrigation practices).

Triazine herbicides, in general, are considered to have a moderate to high potential for leaching due to their relatively high water solubility and moderate adsorption to soil particles. nih.gov The Groundwater Ubiquity Score (GUS), an index used to estimate the leaching potential of pesticides, often classifies triazines as leachable.

Specific data on the leaching potential of this compound is not widely available. However, its classification as a triazine herbicide suggests that it may have a moderate potential for movement in the soil. The actual risk of groundwater contamination would depend on its persistence in the soil (half-life) and its sorption characteristics, which are influenced by soil properties like organic carbon content and clay content. Studies on other triazines have shown that their metabolites can also be mobile and may be detected in groundwater. ashs.org Therefore, a comprehensive assessment of this compound's leaching potential should also consider the mobility of its degradation products.

Table 3: General Physicochemical Properties Influencing Leaching of Triazine Herbicides

| Property | General Trend for Triazines | Implication for Leaching |

|---|---|---|

| Water Solubility | Moderate to High | Higher solubility increases potential for transport with soil water. |

| Soil Sorption (Koc) | Low to Moderate | Weaker sorption to soil particles allows for greater mobility. |

| Half-life (Persistence) | Variable | Longer persistence increases the time available for leaching to occur. |

Surface Runoff and Contamination of Aquatic Ecosystems

Triazine herbicides, a class of chemical compounds to which this compound belongs, are known to contaminate aquatic ecosystems primarily through surface runoff from treated agricultural and non-agricultural lands. nih.govnih.gov While specific research on the surface runoff potential of this compound is limited in publicly available literature, the behavior of other triazine herbicides provides significant insight into the potential environmental pathways of this compound.

The mobility of triazine herbicides is influenced by several factors, including the physicochemical properties of the herbicide itself, soil characteristics, the intensity and timing of rainfall events following application, and land management practices. usgs.gov Herbicides from this family are frequently detected in surface water bodies, indicating their propensity for off-site transport. nih.gov Studies have shown that significant concentrations of triazine herbicides can be flushed from cropland, appearing as pulses in streams and rivers corresponding to rainfall events, particularly in the spring and summer. usgs.gov

Once in aquatic systems, the persistence and potential for long-range transport of these compounds become a concern. nih.gov For instance, investigations of reservoirs have demonstrated that triazine herbicides and their degradation products can persist, with their presence and distribution being linked to factors such as land and water use within the drainage basin, as well as climatic conditions. usgs.gov The contamination of rivers and other surface water bodies by triazine herbicides through runoff is a documented environmental issue. nih.gov The majority of applied triazine herbicides that are not absorbed by target plants or adsorbed by soil particles have the potential to pollute water bodies. nih.gov

Adsorption and Desorption Dynamics with Soil Constituents

Research conducted on Indaziflam (B594824) in various agricultural soils from Brazil and the United States demonstrated that its sorption behavior is well-described by the Freundlich equation. nih.gov The Freundlich sorption coefficient (Kf) is a key indicator of the extent of adsorption. Higher Kf values suggest stronger binding to soil particles and consequently, lower mobility. chemsafetypro.com Studies on Indaziflam have shown that its Kf values are positively correlated with the percentage of organic carbon (%OC) and clay content in the soil. nih.gov This indicates that soils rich in organic matter and clay will more strongly adsorb the herbicide, reducing its potential for runoff.

The following table presents the Freundlich sorption coefficients (Kf) for Indaziflam in various soil types.

| Soil Type | Origin | Organic Carbon (%) | Clay (%) | Kf (mL/g) | Reference |

|---|---|---|---|---|---|

| Oxisol | Brazil | 1.5 | 22 | 4.66 | nih.gov |

| Oxisol | Brazil | 2.8 | 66 | 29.3 | nih.gov |

| Mollisol | USA | 1.8 | 22 | 6.62 | nih.gov |

| Mollisol | USA | 3.2 | 34 | 14.3 | nih.gov |

Desorption, the process by which an adsorbed chemical is released from soil particles back into the soil solution, is also a critical factor. For Indaziflam, desorption has been shown to be hysteretic, meaning that the compound does not desorb as readily as it adsorbs. nih.gov This hysteretic behavior further reduces the potential mobility of the herbicide, as it remains bound to soil particles for longer periods, making it less susceptible to transport by surface runoff. nih.gov

The mobility of a pesticide in soil is often categorized based on its organic carbon-water (B12546825) partition coefficient (Koc), which normalizes the sorption coefficient to the organic carbon content of the soil. chemsafetypro.com This allows for a more standardized comparison of mobility across different soil types.

The table below shows the organic carbon-normalized Freundlich sorption coefficients (Kf,oc) for metabolites of Indaziflam, which also indicate moderate to low mobility.

| Metabolite | Soil Origin | Mean Kf,oc (mL/g) | Reference |

|---|---|---|---|

| Indaziflam-triazine-indanone (ITI) | Brazil | 453 | scielo.br |

| Indaziflam-carboxilic acid (ICA) | Brazil | 289 | scielo.br |

| Indaziflam-triazinediamine (FDAT) | Brazil | 81 | scielo.br |

| Indaziflam-triazine-indanone (ITI) | USA | 444 | scielo.br |

| Indaziflam-carboxilic acid (ICA) | USA | 48 | scielo.br |

| Indaziflam-triazinediamine (FDAT) | USA | 48 | scielo.br |

Based on the sorption coefficients observed for the related compound Indaziflam, it can be inferred that this compound likely exhibits moderate to low mobility in soil. nih.gov The strong correlation with organic carbon and clay content, coupled with hysteretic desorption, suggests that the potential for offsite transport via surface runoff would be significantly mitigated in soils with higher levels of these constituents.

Ecological Impacts and Non Target Organism Responses

Effects on Terrestrial Non-Target Flora

The application of herbicides can lead to unintended consequences for wild plant communities adjacent to treated areas. apvma.gov.auorganic-center.org These non-target plants are crucial as primary producers, providing food and habitat for other organisms. apvma.gov.au

Triaziflam has the potential to alter the composition and health of wild plant communities. pan-europe.info Studies on related triazine herbicides have shown that they can reduce plant species diversity and richness in areas like fallow fields. nih.govresearchgate.net For instance, research on atrazine (B1667683), another triazine herbicide, demonstrated a significant reduction in the species richness and diversity of plant communities. nih.gov While specific studies on this compound's impact on wild plant communities are limited, its known herbicidal activity suggests a potential risk. herts.ac.ukagropages.com The (R)-enantiomer of this compound is particularly potent, inhibiting root and shoot growth in seedlings and causing swelling of the meristematic root tips. agropages.com This enantiomer also disrupts cell division by arresting mitosis at the prometaphase, interfering with microtubule formation, and decreasing cellulose (B213188) deposition in cell walls. agropages.com Such effects on a cellular level can translate to observable impacts on the vegetative growth of non-target plants.

Herbicides can have direct negative effects on the health of native plants, potentially leading to increased mortality over time. organic-center.org Even at low concentrations, herbicides can pose ecological risks to non-target wild plant communities in agricultural landscapes, which should not be overlooked in conservation strategies. researchgate.net

This compound acts as a photosynthesis inhibitor, disrupting the food-producing process in susceptible plants by binding to sites within the photosystem II (PSII) complex in chloroplasts. herts.ac.ukumn.eduucanr.edu This inhibition can lead to the slow starvation of the plant or rapid death due to the production of secondary toxic substances. umn.edu The (S)-enantiomer of this compound is noted for its ability to inhibit photosystem II electron transport, with an efficacy comparable to the well-studied herbicide atrazine. agropages.com

Injury symptoms from photosynthetic inhibitors typically include yellowing between the veins (interveinal chlorosis) and death of leaf tissue (necrosis), starting from the leaf margins and moving inwards. umn.edu Because triazines can be absorbed by the roots and transported upwards through the xylem, these symptoms often appear first on older leaves. umn.eduucanr.edu The disruption of photosynthesis is a key mechanism through which this compound can harm non-crop plants. herts.ac.ukagropages.com Studies on other photosynthetic inhibiting herbicides have shown they can decrease the concentration of photosynthetic pigments, further compromising the plant's ability to perform photosynthesis. scielo.sa.cr

Effects on Aquatic Ecosystems and Organisms

The runoff of herbicides from agricultural fields is a significant source of pollution for aquatic ecosystems. researchgate.netnel.edu These chemicals can have direct and indirect effects on a wide range of aquatic organisms, from primary producers like algae to invertebrates and fish. wur.nlunl.edu

This compound has been shown to inhibit the growth of algae. agropages.com The (S)-enantiomer, in particular, inhibits photosystem II electron transport, which is a fundamental process for photosynthesis in algae, with an efficacy similar to atrazine. agropages.com The inhibition of algal growth can have cascading effects on the aquatic food web, as algae are primary producers. wur.nl Studies on other triazine herbicides have demonstrated their potential to cause significant toxicity to green algal species. epa.gov The inhibition of algal growth by chemical contaminants is a recognized ecotoxicological endpoint. nih.govresearchgate.net

Triazine herbicides can have varied effects on aquatic invertebrates and vertebrates, with toxicity depending on the specific compound, species, and exposure conditions. nel.edu

In fish, triazine herbicides can cause a range of toxic effects, from acute mortality to more subtle chronic impacts on development, growth, and morphology. nel.edu For this compound, the acute 96-hour LC₅₀ for the common carp (B13450389) (Cyprinus carpio) has been reported as 3.17 mg/L, indicating moderate toxicity. herts.ac.uk

Exposure to sub-lethal concentrations of pesticides can induce a variety of physiological and biochemical changes in fish. ucanr.edu These changes can serve as biomarkers of exposure and provide insight into the potential long-term consequences for fish health. researchgate.net

Impacts on Aquatic Invertebrates and Vertebrates (e.g., Fish)

Behavioral Alterations and Reproductive Impairment

The sublethal effects of the triazine herbicide class, to which this compound belongs, on non-target organisms can manifest as significant behavioral and reproductive changes. mdpi.comnih.gov While specific studies on this compound are limited, research on other triazines, such as atrazine, provides insight into potential impacts.

Interactive Data Table: Acute Ecotoxicity of this compound to Aquatic Organisms

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Cyprinus carpio (Carp) | LC50 | 3.17 | 96 h | tandfonline.com |

| Daphnia magna (Water flea) | EC50 | 2.51 | 48 h | tandfonline.com |

| Pseudokirchneriella subcapitata (Green algae) | ErC50 | 0.415 | 72 h | tandfonline.com |

Note: LC50 (Lethal Concentration, 50%) is the concentration that kills 50% of the test organisms. EC50 (Effective Concentration, 50%) is the concentration that causes a specific sublethal effect in 50% of the test organisms. ErC50 is the concentration causing a 50% reduction in growth rate.

Effects on Soil Microbiota and Ecosystem Function

Alterations in Microbial Community Composition and Diversity

Herbicides can significantly impact the composition and diversity of soil microbial communities, which are critical for maintaining soil health and function. nutrinorm.co.uk While specific studies on this compound's impact on soil microbiota are not widely available, research on the related fluoroalkyltriazine herbicide, indaziflam (B594824), offers valuable insights.

Impact on Soil Biogeochemical Cycling Processes

Changes in the soil microbial community can have cascading effects on essential biogeochemical cycles, particularly the nitrogen cycle. nutrinorm.co.uk The nitrogen cycle involves several key microbial processes, including nitrogen fixation, nitrification, and denitrification. nutrinorm.co.ukbiostart.co.nzdu.ac.inresearchgate.net

Research on indaziflam demonstrated a link between its application and alterations in soil nitrogen dynamics. nel.eduwaterquality.gov.au Specifically, indaziflam application was associated with increased soil nitrate (B79036) (NO₃⁻) and decreased soil organic matter. nel.eduwaterquality.gov.au An indicator species analysis suggested a shift in the microbial community from one dominated by ammonia-oxidizing bacteria to one with more ammonia-oxidizing archaea. nel.edu This is significant because these microorganisms play a crucial role in nitrification, the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (NO₃⁻). google.com

Furthermore, the activity of soil enzymes, which are vital for the breakdown of organic matter and nutrient cycling, can be affected by triazine herbicides. pjoes.comembrapa.br Prolonged use of triazine herbicides in an apple orchard study resulted in a significant reduction in the activity of dehydrogenases, phosphatases, urease, and protease, with phosphatases being the most sensitive indicator of contamination. pjoes.com Such reductions in enzymatic activity can lead to a deficit in soil humus over time. pjoes.com

Methodological Frameworks for Ecological Risk Assessment

The ecological risk assessment of pesticides like this compound is a structured process designed to evaluate the potential for adverse effects on non-target organisms and ecosystems. canada.caresearchgate.net This process generally involves problem formulation, exposure assessment, hazard characterization, and risk characterization. tandfonline.comresearchgate.netoup.com

Environmental Exposure Assessment Models for Various Compartments

A critical component of ecological risk assessment is estimating the Predicted Environmental Concentrations (PECs) of a pesticide in various environmental compartments, such as soil and water. researchgate.net This is achieved through the use of environmental fate and transport models. frontiersin.org These models simulate the movement and degradation of chemicals in the environment.

Several models are used by regulatory agencies like the U.S. Environmental Protection Agency (EPA) to estimate pesticide concentrations in water and on land. frontiersin.org These models account for factors like the chemical properties of the pesticide, application rates, soil type, and climate conditions. researchgate.net For instance, models can simulate pesticide runoff from agricultural fields into adjacent water bodies or leaching through the soil profile. frontiersin.org The output of these models provides the exposure estimates that are then used in the risk characterization phase. epa.gov

Ecological Hazard Characterization and Consequence Analysis

Hazard characterization involves evaluating the ecotoxicological effects of a pesticide on a range of non-target organisms. canada.ca This is typically based on laboratory toxicity studies that determine endpoints such as the LC50 for fish and the EC50 for aquatic invertebrates and algae. chemsafetypro.com

A common method for characterizing risk is the Risk Quotient (RQ) method. epa.govepa.gov The RQ is a simple ratio calculated by dividing the estimated environmental concentration (exposure) by a toxicological endpoint (toxicity). epa.govepa.gov

RQ = Exposure (PEC) / Toxicity (e.g., LC50, EC50, NOEC)

These calculated RQs are then compared to Levels of Concern (LOCs), which are regulatory thresholds. If an RQ exceeds an LOC, it indicates a potential risk to non-target organisms, which may trigger further investigation or regulatory action. epa.gov

For a more comprehensive assessment, Species Sensitivity Distributions (SSDs) can be used. waterquality.gov.auplos.orgacs.orgnih.gov An SSD is a statistical distribution that describes the variation in sensitivity to a chemical among different species. plos.org By plotting the toxicity data for multiple species, a Hazardous Concentration for a certain percentage of species (e.g., HC5, the concentration at which 5% of species are affected) can be derived. plos.org This provides a more ecologically relevant threshold for protecting communities of organisms. waterquality.gov.auplos.orgnih.gov

Probabilistic risk assessment approaches, such as Monte Carlo analysis and Bayesian networks, are also increasingly being used. tandfonline.comoup.comresearchgate.netfrontiersin.orgroutledge.com These methods allow for the incorporation of variability and uncertainty in both exposure and effects data, providing a more realistic and nuanced estimation of risk compared to deterministic approaches that rely on single point estimates. oup.comroutledge.com

Analytical Methodologies for Environmental and Biological Matrix Detection

Sample Preparation and Extraction Techniques

Sample preparation is a critical step aimed at isolating the target analyte (Triaziflam) from the sample matrix, removing interfering substances, and often pre-concentrating the analyte to achieve lower detection limits. Various techniques are employed depending on the sample type and the required sensitivity.

Dispersive Liquid-Liquid Microextraction for Water and Soil Samples

Dispersive liquid-liquid microextraction (DLLME) is a microextraction technique that has gained popularity due to its simplicity, speed, low solvent consumption, and high enrichment factors. The principle involves rapidly injecting a mixture of a low-solubility extraction solvent and a miscible dispersive solvent into an aqueous sample. This creates a cloudy solution due to the dispersion of fine droplets of the extraction solvent, leading to a large contact area between the two phases and facilitating the rapid transfer of analytes into the organic phase. After centrifugation, the dispersed phase is collected for analysis.

While the provided search results discuss DLLME for the extraction of other triazine herbicides like simazine (B1681756) and atrazine (B1667683) from water and soil samples nih.govnih.govscirp.org, the general principles and advantages of DLLME make it a potentially suitable technique for this compound extraction from similar matrices. Studies on other triazines using DLLME coupled with HPLC-DAD have shown good linearity, enrichment factors, and low limits of detection in water and soil samples. For instance, a method for five triazine herbicides achieved enrichment factors between 183-221 and limits of detection of 0.05-0.1 ng/mL for water and 0.1-0.2 ng/g for soil nih.gov. Another DLLME method for triazine herbicides in water and sugarcane samples reported low limits of detection (0.008-0.037 ppb) and good enrichment factors (195-322) nih.gov. Evaporation-assisted DLLME with solidification of floating organic droplets has also been applied for triazine analysis in fruit juices rsc.org.

Solid-Phase Extraction and Other Pre-concentration Methods

Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of analytes from various matrices, including environmental water and biological samples. SPE involves passing a liquid sample through a solid sorbent material that retains the target analytes. Interfering substances can be washed away, and the analytes are then eluted with a suitable solvent. nih.govrsc.orgmdpi.com SPE offers advantages such as reduced solvent usage compared to liquid-liquid extraction and the ability to handle larger sample volumes for increased sensitivity. mdpi.comthermofisher.com

SPE is commonly employed for the analysis of pesticides, including triazines, in water and soil. embrapa.brrsc.org For biological samples like urine, SPE using C18 cartridges has been successfully applied for the isolation of triazine herbicides after protein precipitation. embrapa.br Online SPE coupled with LC-MS/MS systems can further automate and speed up the sample preparation process. thermofisher.com Other pre-concentration methods may include techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), which utilize a sorbent coated onto a fiber or a stir bar, respectively, to extract analytes from the sample matrix. pjoes.comcdc.gov

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from other components in the extracted sample before detection and quantification. Various chromatographic methods are coupled with sensitive detectors to achieve the required specificity and sensitivity.

High Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds like this compound. When coupled with a Diode Array Detector (DAD), it allows for the detection of analytes across a range of wavelengths, providing spectral information that aids in peak identification and purity assessment. measurlabs.comcore.ac.uk HPLC-DAD is a common method for the analysis of pesticides, including triazines, in various matrices. nih.govrsc.orgscioninstruments.comrsc.orgumlub.pl

Studies on the determination of triazine herbicides in environmental samples have utilized HPLC-DAD following DLLME, demonstrating good linearity and detection limits. nih.govrsc.org For instance, a method for five triazine herbicides in water and soil using DLLME-HPLC-DAD showed linearity in the range of 0.5-200 ng/mL for water and 1-200 ng/g for soil nih.gov. HPLC-DAD has also been applied for the analysis of triazines in fruit juices rsc.org. While specific applications for this compound using HPLC-DAD were not extensively detailed in the provided results, the method's suitability for other triazines suggests its potential for this compound analysis, particularly when coupled with effective sample preparation.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) (e.g., EI-SIM)

Gas Chromatography (GC) is suitable for the separation of volatile and semi-volatile compounds that are thermally stable. Coupling GC with Mass Spectrometry (MS) provides high sensitivity and selectivity for analyte detection and identification based on their mass-to-charge ratio fragments. Electron Ionization (EI) is a common ionization technique in GC-MS, and Selective Ion Monitoring (SIM) mode enhances sensitivity by monitoring specific ions characteristic of the target analyte. nih.govresearchgate.netmdpi.comresearchgate.netjpub.orgalwsci.com

GC-MS, often in EI-SIM mode, is a powerful technique for the analysis of pesticide residues, including triazines, in environmental samples like water and soil. researchgate.netmdpi.comjpub.orgalwsci.com A multi-residue method using GC-MS-EI-SIM for the simultaneous determination of eight 1,3,5-triazine (B166579) herbicides in water and soil samples reported a detection limit as low as 0.1 pg/mL in water and good recoveries in both matrices. researchgate.netmdpi.com The use of characteristic fragments in SIM mode provides high selectivity and accuracy for the detection of target molecules. mdpi.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Complex Matrices

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique particularly well-suited for the analysis of trace levels of contaminants in complex matrices, including environmental water and biological samples. alwsci.comnih.govnih.gov UHPLC offers faster separation times and improved resolution compared to conventional HPLC, while tandem mass spectrometry (MS/MS) provides enhanced specificity through the fragmentation of parent ions and monitoring of specific product ions. nih.govnih.gov

UHPLC-MS/MS is widely used for the quantification and confirmation of pesticides and their transformation products in various water matrices, including surface water and wastewater. nih.gov A validated UHPLC-MS/MS method for the determination of several triazines and their transformation products in surface and urban wastewater demonstrated excellent sensitivity with instrumental detection limits as low as 0.03 pg and satisfactory recoveries in different water types. nih.gov The high selectivity of MS/MS helps to mitigate matrix effects often encountered in complex biological samples, although the use of internal standards is often necessary for accurate quantification. nih.govnih.gov While specific data for this compound analysis by UHPLC-MS/MS was not found in the provided snippets, the technique's capabilities and its application to other triazines indicate its strong potential for the sensitive and selective determination of this compound in challenging environmental and biological matrices.

Immunoassay-Based Detection Methods (e.g., ELISA, SERS-based Immunoassay)

Immunoassay techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Surface-Enhanced Raman Scattering (SERS)-based immunoassays, provide sensitive and often high-throughput approaches for detecting specific analytes like this compound. These methods rely on the specific binding between an antibody and its target antigen (in this case, this compound or a related compound).

ELISA is a widely used immunoassay format that can be adapted for pesticide detection. It typically involves immobilizing an antibody or antigen on a solid surface, followed by a series of washing and incubation steps with the sample and enzyme-conjugated antibodies or antigens. The presence and concentration of the analyte are then determined by measuring the activity of the enzyme, which produces a detectable signal, often a color change, upon addition of a substrate. ELISA methods have been applied for the detection of various triazine herbicides, demonstrating sensitivities comparable to or even exceeding some chromatographic methods for certain compounds cdc.gov. For instance, a sensitive flow-through immunoassay based on a direct competitive ELISA format with fluorescence detection was developed for simazine, another triazine herbicide, achieving a detection limit in the nanogram per liter range nih.gov. While this specific study focused on simazine, it highlights the potential of immunoassay approaches for detecting triazine structures, which could be extended to this compound given the structural similarities within this class of herbicides mdpi.com.

SERS-based immunoassays combine the specificity of immunological recognition with the high sensitivity of SERS spectroscopy. SERS utilizes the enhancement of Raman scattering signals from molecules adsorbed onto plasmonic nanostructures, such as gold or silver nanoparticles. In a SERS-based immunoassay, antibodies or antigens are labeled with SERS-active nanoparticles. The binding event between the antibody and the analyte brings the SERS label into proximity with the substrate or another labeled component, resulting in a significantly enhanced Raman signal that can be detected and quantified. While some SERS immunoassay methods have been explored for pesticide detection, their superiority in terms of detection limits compared to ELISA methods (typically in the ng/mL to pg/mL range) is not always demonstrated researchgate.net. However, SERS offers potential for highly sensitive and even single-molecule detection in some cases researchgate.net. Research in this area continues, exploring novel perovskite nanocrystals and other nanomaterials as fluorescent probes and SERS detection probes for hazardous substances, including some triazine compounds mdpi.com.

Immunoassay methods, particularly ELISA, offer advantages such as relatively low cost, high throughput, and the potential for on-site screening compared to traditional chromatographic techniques cdc.govmdpi.com. However, they can sometimes exhibit cross-reactivity with structurally similar compounds, which needs to be carefully evaluated and addressed during method development and validation nih.gov.

Method Validation and Performance Metrics (e.g., Limits of Detection, Linearity, Accuracy, Precision, Recovery)

The validation of analytical methods for detecting this compound in environmental and biological matrices is essential to ensure the reliability, accuracy, and consistency of the results. Method validation involves assessing several key performance metrics. According to guidelines from organizations like the International Conference on Harmonisation (ICH) and regulatory bodies such as the FDA and European Commission, crucial parameters for validation include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range ajpaonline.comwjarr.comeuropa.eueuropa.eu.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. These limits are critical for determining the sensitivity of the method and its suitability for detecting trace levels of this compound in different matrices. For immunoassay methods applied to triazine herbicides, LODs in the low ng/L to µg/L range have been reported nih.gov. For other analytical techniques used for pesticide detection, LODs can vary depending on the specific method and matrix cdc.govmdpi.com.

Linearity: Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a specified range ajpaonline.comich.org. This is typically assessed by analyzing a series of standards at different concentrations and constructing a calibration curve. A linear relationship between the signal and the analyte concentration is desirable for accurate quantification. A minimum of five concentration levels is often recommended for establishing linearity ich.org.

Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value ajpaonline.comich.org. It is often assessed by analyzing samples spiked with known amounts of the analyte and determining the percentage of the added amount that is recovered by the method ajpaonline.comich.org. For analytical methods, typical accuracy of recovery is expected to be within a certain percentage range, although this can vary depending on the matrix and the analyte concentration ajpaonline.com.

Precision: Precision describes the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample ajpaonline.comich.org. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation) of the results. Precision can be evaluated at different levels, including repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (precision within the same laboratory but under varying conditions) wjarr.comeuropa.euich.org.

Recovery: Recovery is a measure of the efficiency of the analytical method in extracting and detecting the analyte from the sample matrix. It is typically determined by spiking blank matrix samples with known concentrations of the analyte and calculating the percentage of the spiked amount that is recovered during the analysis ajpaonline.comich.org. Acceptable recovery rates are crucial for ensuring that the method can reliably quantify the analyte in real-world samples, which can contain complex matrices that may interfere with the analysis europa.eu.

Method validation studies for this compound detection would involve conducting experiments to determine these performance metrics in relevant environmental matrices (e.g., water, soil) and biological matrices (e.g., plant tissues, potentially animal tissues if relevant exposure routes are considered). The validation data provides evidence that the analytical procedure is suitable for its intended purpose, ensuring the quality and reliability of the data generated for monitoring and assessment purposes ajpaonline.comwjarr.com.

Resistance Mechanisms and Mitigation Strategies

Mechanisms of Resistance Development in Target Organisms

Herbicide resistance in weeds can arise through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR) nih.govagric.wa.gov.au.

Target-Site Resistance (TSR): This mechanism involves alterations to the herbicide's molecular target site within the plant. These changes, often caused by point mutations in the gene encoding the target protein, can reduce the herbicide's ability to bind effectively, thereby diminishing its inhibitory effect nih.govagric.wa.gov.aumdpi.com. Gene amplification, leading to an overproduction of the target enzyme, is another form of TSR mdpi.com.

Non-Target-Site Resistance (NTSR): NTSR mechanisms are more complex and involve processes that reduce the amount of active herbicide reaching the target site nih.govagric.wa.gov.au. These can include reduced herbicide uptake or translocation within the plant, increased sequestration of the herbicide in specific plant tissues, or enhanced metabolic degradation of the herbicide into less toxic compounds nih.govagric.wa.gov.aumdpi.com. NTSR can often confer resistance to multiple herbicides with different modes of action (cross-resistance or multiple resistance) agric.wa.gov.auwhiterose.ac.uk.

While specific documented cases detailing the precise resistance mechanisms developed by weeds against triaziflam were not extensively found in the search results, the general principles of herbicide resistance development, including both TSR and NTSR, are applicable to understanding potential resistance evolution to this compound nih.govagric.wa.gov.aumdpi.com. Given this compound's multi-site mode of action, the development of resistance might involve alterations at one or more of its target sites or the evolution of NTSR mechanisms like enhanced metabolism herts.ac.uknih.gov.

Role of Enhanced Microbial Biodegradation in Resistance to this compound

Microbial biodegradation in soil is a significant factor in the environmental fate and dissipation of many pesticides, including some triazine herbicides scielo.brmdpi.com. Enhanced microbial biodegradation, where soil microorganisms adapt and increase their capacity to break down a pesticide due to repeated exposure, can lead to reduced herbicide persistence and efficacy in the soil scielo.br. This phenomenon can contribute to the functional resistance observed in the field, as the herbicide is degraded before it can be effectively taken up by target weeds scielo.br.

Studies on other triazine herbicides, such as atrazine (B1667683), have shown that repeated application can lead to the selection of soil microbial communities with an increased ability to mineralize the herbicide scielo.br. For instance, research has demonstrated that in agricultural soils with a history of atrazine application, enhanced biodegradation can significantly reduce its persistence, with estimated half-lives being considerably shorter in adapted soils compared to non-adapted soils scielo.br. The presence of organic matter, such as straw cover, can influence the rate of biodegradation by affecting the herbicide's accessibility to soil microorganisms scielo.br.

While direct studies specifically detailing enhanced microbial biodegradation as a resistance mechanism to this compound in the context of weed resistance were not prominently featured, the principle of enhanced microbial degradation influencing herbicide efficacy in the soil is a recognized phenomenon for triazine herbicides scielo.brmdpi.com. This suggests that enhanced microbial breakdown of this compound in the soil environment, potentially driven by repeated applications, could contribute to reduced weed control and act as a form of non-target site resistance at the population or field level.

Strategies for Resistance Management in Agricultural Systems

Effective herbicide resistance management is crucial for preserving the utility of herbicides like this compound and ensuring sustainable weed control in agricultural systems ucanr.eduirac-online.orgmbimph.com. Integrated Weed Management (IWM) strategies, which combine multiple control methods, are fundamental to minimizing the selection pressure for resistance ucanr.educroplife.org.au.

Key strategies for managing herbicide resistance include diversifying weed control tactics and avoiding the repeated use of herbicides with the same mode of action ucanr.eduirac-online.orgcroplife.org.augov.on.ca.

Rotation with Pesticides Possessing Alternative Modes of Action

Rotating herbicides with different modes of action is a cornerstone of resistance management ucanr.educroplife.org.augov.on.canih.gov. By alternating or sequencing herbicides that affect different physiological or biochemical processes in weeds, the selection pressure for resistance to any single mode of action is reduced ucanr.edugov.on.canih.gov. The Herbicide Resistance Action Committee (HRAC) classification system groups herbicides based on their mode of action, providing a valuable tool for selecting appropriate rotation partners ufl.eduhracglobal.comagric.wa.gov.au. This compound is classified under HRAC Group 29, indicating its specific mode of action related to cellulose (B213188) biosynthesis inhibition ufl.eduhracglobal.com. Effective rotation strategies would involve using herbicides from different HRAC groups to control the same weed species croplife.org.augov.on.ca.

Research indicates that rotation strategies can be effective in delaying resistance, particularly when herbicide efficacy is high nih.gov. Long-term crop rotations can also contribute to herbicide resistance management by allowing for the use of different herbicide groups and other weed control methods over time gov.on.ca.

Synergistic Formulations and Adjuvant Efficacy Studies

Combining herbicides with different modes of action in pre-mixed formulations or tank mixes is another strategy to enhance efficacy and manage resistance croplife.org.au. A synergistic formulation involves the combination of active ingredients where the combined effect is greater than the sum of the individual effects trea.com. While the search results did not provide specific data tables on synergistic formulations specifically with this compound, the principle of using synergistic combinations is a recognized approach in herbicide development and resistance management trea.comnih.gov. For example, a mixed herbicide containing diflufenican (B1670562) and this compound has been developed, aiming to improve weeding activity through different modes of action google.com.

Adjuvants are substances added to herbicide formulations or spray mixtures to improve their performance frontiersin.org. Adjuvants can enhance herbicide efficacy by improving spray retention, penetration, or translocation within the plant frontiersin.orgagropages.com. Studies have shown that the addition of certain adjuvants can significantly increase the efficacy of herbicides, potentially allowing for reduced application rates while maintaining control, thereby reducing selection pressure frontiersin.orgmdpi.com. For instance, research on other herbicides has demonstrated that specific adjuvants can improve weed control efficacy, sometimes to a level comparable to or even exceeding that of the herbicide used alone at a full rate frontiersin.orgmdpi.com. The use of effective adjuvants with this compound could potentially enhance its activity against susceptible weeds and contribute to resistance management by improving the consistency of control.

While detailed research findings and data tables specifically on synergistic formulations or comprehensive adjuvant efficacy studies directly involving this compound were not extensively available in the provided search results, the general principles and demonstrated benefits of these strategies in herbicide resistance management highlight their potential relevance for this compound.

Here is a conceptual data table illustrating the potential impact of different resistance mechanisms, based on general herbicide resistance research:

| Resistance Mechanism | Description | Impact on Herbicide Efficacy | Potential Relevance to this compound |

| Target-Site Mutation | Alteration in the herbicide binding site on the target protein. | Reduced binding, decreased efficacy | Possible, depending on target sites |

| Target Gene Amplification | Increased copies of the gene encoding the target protein. | Overproduction of target, reduced efficacy | Possible, depending on target sites |

| Reduced Uptake/Translocation | Plant mechanisms limiting herbicide movement to the target site. | Lower concentration at target, reduced efficacy | Possible (NTSR) |

| Enhanced Metabolic Degradation | Increased breakdown of the herbicide by plant enzymes. | Faster detoxification, reduced efficacy | Possible (NTSR), particularly microbial |

| Sequestration | Isolation of the herbicide in specific plant compartments. | Lower concentration at target, reduced efficacy | Possible (NTSR) |

| Enhanced Microbial Biodegradation | Increased breakdown of the herbicide by soil microorganisms. | Reduced soil persistence, lower plant uptake | Possible, particularly for soil-applied this compound |

Here is a conceptual data table illustrating the potential benefits of resistance management strategies, based on general herbicide resistance research:

| Management Strategy | Description | Impact on Resistance Development | Potential Relevance to this compound |

| Herbicide Rotation (Different MoA) | Alternating herbicides from different HRAC groups. | Reduces selection pressure for a single MoA | Highly relevant |

| Herbicide Mixtures (Different MoA) | Applying two or more herbicides with different MoAs simultaneously. | Reduces selection pressure, can broaden spectrum | Highly relevant |

| Synergistic Formulations | Combining active ingredients for enhanced combined effect. | Increased efficacy, potentially lower rates | Relevant for formulation development |

| Adjuvant Use | Adding substances to improve herbicide performance (uptake, penetration, etc.). | Increased efficacy, can allow for lower rates | Highly relevant for application optimization |

| Integrated Weed Management (IWM) | Combining multiple control methods (cultural, mechanical, biological, chemical). | Reduces reliance on herbicides, lowers selection pressure | Highly relevant for overall sustainability |

Advanced Research Perspectives and Future Directions in Triaziflam Studies

Enantioselective Synthesis and Its Implications for Efficacy and Environmental Impact

Technical Triaziflam exists as a racemate, a mixture of (R) and (S) enantiomers. Research has demonstrated a significant difference in the biological activity of these enantiomers. The (R)-enantiomer has been found to be substantially more active, showing up to 100 times greater effectiveness in inhibiting cell growth compared to the (S)-enantiomer herts.ac.uknih.gov. Studies on cleaver cell suspensions and cress seedlings in the dark revealed that the (R)-enantiomer is a potent inhibitor of growth, affecting shoot and root elongation at concentrations below 1 microM nih.gov. This activity is associated with the disruption of mitosis and inhibition of cellulose (B213188) biosynthesis, leading to characteristic swelling of meristematic root tips nih.gov. In contrast, the (S)-enantiomer primarily inhibits photosystem II electron transport and algae growth, with efficacy similar to that of atrazine (B1667683) nih.govagropages.com.

This enantioselective difference in activity highlights the potential benefits of developing enantiopure or enriched formulations of this compound. Focusing on the more active (R)-enantiomer could allow for lower application rates to achieve the same level of weed control, potentially reducing the total amount of herbicide introduced into the environment. This could lead to a more favorable environmental profile by minimizing the persistence and potential off-target effects associated with the less active enantiomer. Further research in enantioselective synthesis aims to efficiently produce the (R)-enantiomer with high chiral purity researchgate.net.

Computational Chemistry and Molecular Modeling for Mechanism Elucidation

Computational chemistry and molecular modeling are increasingly valuable tools for understanding the complex mechanisms of action of herbicides like this compound at a molecular level chapman.eduopenaccessjournals.comamazonaws.comresearchgate.net. These techniques can provide insights into how this compound interacts with its biological targets, such as proteins involved in cellulose biosynthesis or photosystem II herts.ac.ukresearchgate.net.

Molecular modeling can be used to predict the binding modes and affinities of this compound enantiomers to their respective target sites, explaining the observed differences in activity researchgate.net. Quantum chemistry calculations, such as Density Functional Theory (DFT), can help elucidate the electronic structure and reactivity of this compound, providing a deeper understanding of the chemical processes involved in its herbicidal action openaccessjournals.comamazonaws.comresearchgate.net. Transition state searches can identify the energy barriers of key reactions, contributing to the elucidation of the step-by-step sequence of events in the herbicidal mechanism fiveable.me. By simulating molecular behavior and interactions, computational approaches can complement experimental findings and accelerate the discovery of new target sites or the design of more effective and selective this compound analogs openaccessjournals.comresearchgate.net.

Bioremediation Approaches for this compound-Contaminated Environments

Given the persistence of this compound in the environment, bioremediation approaches offer a promising avenue for mitigating contamination cabidigitallibrary.orgresearchgate.net. Bioremediation utilizes the metabolic capabilities of microorganisms, primarily bacteria and fungi, to degrade environmental contaminants into less toxic substances researchgate.netnih.govijpbs.com.

Research in this area focuses on identifying and characterizing microbial strains capable of metabolizing this compound. This can involve isolating microbes from contaminated soils or water bodies that have adapted to the presence of the herbicide researchgate.net. Studies may investigate the specific metabolic pathways and enzymes involved in this compound degradation researchgate.net. Techniques such as bioaugmentation (introducing specific degrading microbes to a contaminated site) and biostimulation (enhancing the activity of native microbial populations by optimizing environmental conditions or adding nutrients) are being explored for their effectiveness in remediating this compound-contaminated soil and water researchgate.netijpbs.com. While bioremediation holds significant potential, its effectiveness can be influenced by factors such as soil type, pH, organic carbon content, and the specific microbial community present researchgate.net.

Development of Novel Analytical Tools for Trace Detection and Metabolite Profiling

Accurate and sensitive analytical methods are crucial for monitoring this compound in various environmental matrices (soil, water, plant tissues) and for studying its metabolism cabidigitallibrary.org. Advanced research is focused on developing novel analytical tools for trace detection and comprehensive metabolite profiling.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for the identification and quantification of pesticides and their metabolites mdpi.comnih.govnih.gov. Future directions include improving the sensitivity and selectivity of these methods to detect this compound and its transformation products at very low concentrations mdpi.comnih.gov. The development of high-resolution mass spectrometry and tandem mass spectrometry techniques can provide more detailed structural information for metabolite identification mdpi.comnih.gov. Additionally, the use of advanced data processing and bioinformatics tools, such as molecular networking, is enhancing the ability to comprehensively profile the metabolites of this compound in complex samples mdpi.com. This is essential for understanding its degradation pathways and potential environmental fate.

Integration of this compound into Sustainable Agricultural Practices and Integrated Pest Management (IPM)

Integrated Pest Management (IPM) is a sustainable approach that combines various techniques to manage pests while minimizing the use of chemical pesticides fao.orgrovensanext.comrainforest-alliance.orgwww.gov.ukresearchgate.net. Integrating herbicides like this compound into IPM strategies requires a careful consideration of its role within a broader pest management plan.

Long-Term Ecological Monitoring and Predictive Environmental Impact Assessment

Assessing the long-term ecological impact of this compound requires comprehensive monitoring and predictive modeling. This involves evaluating its persistence, mobility, and potential effects on various components of the ecosystem, including soil organisms, aquatic life, and non-target plants nih.gov.